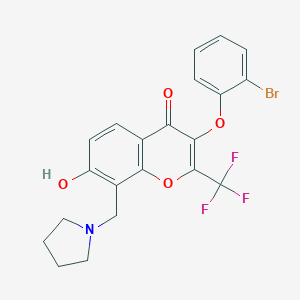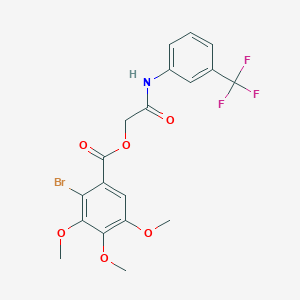
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves the inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a protein that is involved in the regulation of gene expression. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy.
Biochemical and physiological effects:
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, which leads to the suppression of tumor growth and metastasis. The compound has also been shown to alter the expression of certain genes, which may have implications in epigenetic therapy. However, the compound has not been extensively studied for its potential side effects.
実験室実験の利点と制限
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. The compound has also been extensively studied for its potential applications in various fields of scientific research. However, the limitations of the compound include its potential side effects, which have not been extensively studied.
将来の方向性
There are several future directions for the research on 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one. One of the major areas of research is the optimization of the synthesis method to achieve even higher yields and purity of the compound. The compound can also be further studied for its potential applications in epigenetic therapy and other fields of scientific research. The potential side effects of the compound can also be further studied to ensure its safety for use in humans.
合成法
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one involves several steps. The starting material is 3-hydroxy-4-chromanone, which is then reacted with 2-bromoanisole and trifluoromethylpyrrolidine to yield the intermediate product. The intermediate product is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. The compound has been shown to inhibit the activity of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, a protein that is overexpressed in many types of cancer. Inhibition of 3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one leads to the suppression of tumor growth and metastasis. The compound has also been studied for its potential applications in epigenetic therapy, as it can alter the expression of certain genes.
特性
製品名 |
3-(2-bromophenoxy)-7-hydroxy-8-(1-pyrrolidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
分子式 |
C21H17BrF3NO4 |
分子量 |
484.3 g/mol |
IUPAC名 |
3-(2-bromophenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C21H17BrF3NO4/c22-14-5-1-2-6-16(14)29-19-17(28)12-7-8-15(27)13(11-26-9-3-4-10-26)18(12)30-20(19)21(23,24)25/h1-2,5-8,27H,3-4,9-11H2 |
InChIキー |
LTMIYMAXHPKSLK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O |
正規SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)

![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
